rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, cis is a synthetic organic molecule characterized by its unique structural features It contains a cyclohexene ring with three methyl groups and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, cis typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6,6-trimethylcyclohex-2-en-1-one and a suitable butenone precursor.
Reaction Conditions: The key step involves a condensation reaction under basic conditions, often using a base like sodium hydroxide or potassium tert-butoxide. The reaction is typically carried out in an organic solvent such as ethanol or tetrahydrofuran (THF) at elevated temperatures (50-80°C).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired racemic mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale batch or continuous reactors to handle the increased volume of reactants.
Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.
Automated Purification: Implementing automated purification systems such as high-performance liquid chromatography (HPLC) for efficient separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, cis undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butenone moiety to a saturated ketone.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can add to form imines or acetals.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, alcohols in the presence of acid catalysts.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of saturated ketones.
Substitution: Formation of imines or acetals depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology
Biochemical Studies: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, cis exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, trans: Differing in the configuration around the double bond.
2,6,6-trimethylcyclohex-2-en-1-one: Lacking the butenone moiety.
1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]ethanone: A shorter carbon chain.
Uniqueness
The unique combination of the cyclohexene ring and the butenone moiety in rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one, cis imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
71048-83-4 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.